molecular formula C9H16N4O2 B2580160 4-Ethyl-5-((2S,4S)-4-methoxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 2166001-50-7

4-Ethyl-5-((2S,4S)-4-methoxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2580160
CAS No.: 2166001-50-7
M. Wt: 212.253
InChI Key: PITYXIRPYRANTN-BQBZGAKWSA-N
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Description

4-Ethyl-5-((2S,4S)-4-methoxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic organic compound that belongs to the class of triazolones This compound is characterized by its unique structure, which includes a triazolone ring fused with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-((2S,4S)-4-methoxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The starting material, often a suitable amino acid derivative, undergoes cyclization to form the pyrrolidine ring. This step may involve reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation, using reagents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

    Formation of the Triazolone Ring: The triazolone ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazolone ring, potentially converting it into a more saturated form.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 4-ethyl-5-((2S,4S)-4-methoxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one carboxylic acid.

    Reduction: Formation of a more saturated triazolone derivative.

    Substitution: Formation of 4-ethyl-5-((2S,4S)-4-aminopyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 4-Ethyl-5-((2S,4S)-4-methoxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its triazolone core is a common motif in many bioactive molecules, making it a valuable scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-((2S,4S)-4-methoxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-5-((2S,4S)-4-hydroxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
  • 4-Ethyl-5-((2S,4S)-4-chloropyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
  • 4-Ethyl-5-((2S,4S)-4-aminopyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Uniqueness

The uniqueness of 4-Ethyl-5-((2S,4S)-4-methoxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one lies in its specific substitution pattern. The presence of the methoxy group at the pyrrolidine ring and the ethyl group at the triazolone ring confer distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding. These features can influence its reactivity and interactions with biological targets, making it a compound of interest in various fields of research.

Properties

IUPAC Name

4-ethyl-3-[(2S,4S)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-3-13-8(11-12-9(13)14)7-4-6(15-2)5-10-7/h6-7,10H,3-5H2,1-2H3,(H,12,14)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITYXIRPYRANTN-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=O)C2CC(CN2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NNC1=O)[C@@H]2C[C@@H](CN2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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